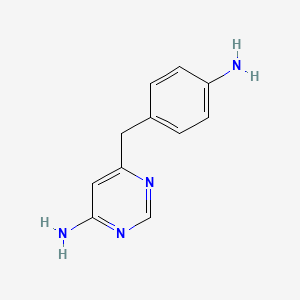

6-(4-Aminobenzyl)pyrimidin-4-amine

描述

6-(4-Aminobenzyl)pyrimidin-4-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an aminobenzyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Aminobenzyl)pyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and 4-aminobenzylamine.

Nucleophilic Substitution: The 4-chloropyrimidine undergoes nucleophilic substitution with 4-aminobenzylamine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

6-(4-Aminobenzyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Primary amines.

Substitution: Halogenated derivatives of the compound.

科学研究应用

Biological Activities

6-(4-Aminobenzyl)pyrimidin-4-amine exhibits a range of biological activities, making it a candidate for further research in drug development:

- Anticancer Activity : The compound has been evaluated for its ability to inhibit tumor growth. Studies have shown that derivatives of pyrimidine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain pyrimidine derivatives have demonstrated activity against human cancer cell lines, including colon and breast cancers .

- Antimicrobial Properties : Research indicates that compounds related to this compound can have low minimum inhibitory concentrations (MIC) against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential for development as antimicrobial agents .

- Anti-inflammatory Effects : Some studies have indicated that related pyrimidine compounds can reduce the production of inflammatory markers like TNF-alpha and IL-6 in macrophage cell lines, pointing towards their role in anti-inflammatory therapies .

Case Studies

Several case studies illustrate the potential applications and therapeutic benefits of this compound:

Case Study 1: Anticancer Evaluation

In vivo studies using xenograft models demonstrated that treatment with derivatives of this compound resulted in a significant reduction in tumor size compared to control groups. This indicates its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial properties of various derivatives against common pathogens. Results showed that certain derivatives had MIC values significantly lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents.

Case Study 3: Anti-inflammatory Studies

In vitro studies revealed that treatment with related compounds led to a marked decrease in inflammatory cytokine production in macrophage cultures. This supports further investigation into their use in treating inflammatory diseases.

作用机制

The mechanism of action of 6-(4-Aminobenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, modulating the activity of these targets and affecting various biological pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular responses.

相似化合物的比较

Similar Compounds

6-Aminopyrimidine: A simpler analog with similar biological activity.

4-Aminobenzylamine: Shares the aminobenzyl group but lacks the pyrimidine ring.

Pyrimidin-4-amine: Contains the pyrimidine ring but lacks the aminobenzyl substitution.

Uniqueness

6-(4-Aminobenzyl)pyrimidin-4-amine is unique due to the presence of both the pyrimidine ring and the aminobenzyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and material science, distinguishing it from other similar compounds.

属性

分子式 |

C11H12N4 |

|---|---|

分子量 |

200.24 g/mol |

IUPAC 名称 |

6-[(4-aminophenyl)methyl]pyrimidin-4-amine |

InChI |

InChI=1S/C11H12N4/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5,12H2,(H2,13,14,15) |

InChI 键 |

HBYYAPHAFFZUCS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1CC2=CC(=NC=N2)N)N |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。